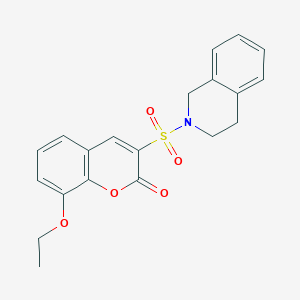![molecular formula C19H15BrFN3O2 B6511354 2-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide CAS No. 921530-66-7](/img/structure/B6511354.png)
2-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide (2-Br-N-2-3-4-FP-6-ODHP) is a novel small molecule with a wide range of potential applications in the field of scientific research. This molecule has been widely studied due to its ability to bind to various proteins, receptors, and enzymes, making it a valuable tool for scientists.
科学的研究の応用
2-Br-N-2-3-4-FP-6-ODHP has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, receptors, and enzymes. It has also been used to study the mechanisms of drug action, as well as the effects of drugs on biochemical and physiological processes. Additionally, 2-Br-N-2-3-4-FP-6-ODHP has been used to study the effects of various environmental factors on the structure and function of proteins, receptors, and enzymes.
作用機序
Target of Action
The primary targets of F2236-0234 are the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and pathogenicity.
Mode of Action
F2236-0234 acts as an active inhibitor of its targets . It binds to these receptors and disrupts their normal function, thereby inhibiting the communication between bacterial cells and reducing their pathogenicity.
実験室実験の利点と制限
The use of 2-Br-N-2-3-4-FP-6-ODHP in laboratory experiments has several advantages. First, the molecule is relatively inexpensive and easy to synthesize. Second, the molecule is relatively stable and can be stored for long periods of time. Third, the molecule has a wide range of potential applications in scientific research. However, there are also several limitations to using 2-Br-N-2-3-4-FP-6-ODHP in laboratory experiments. First, the mechanism of action of the molecule is not well understood, which can make it difficult to predict the results of experiments. Second, the effects of the molecule on biochemical and physiological processes are not well understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for the use of 2-Br-N-2-3-4-FP-6-ODHP in scientific research. First, further research could be conducted to better understand the mechanism of action of the molecule and its effects on biochemical and physiological processes. Second, the molecule could be used to study the structure and function of various proteins, receptors, and enzymes. Third, the molecule could be used to study the effects of various environmental factors on the structure and function of proteins, receptors, and enzymes. Fourth, the molecule could be used to study the mechanisms of drug action, as well as the effects of drugs on biochemical and physiological processes. Fifth, the molecule could be used to study the effects of various genetic mutations on the structure and function of proteins, receptors, and enzymes. Finally, the molecule could be used to develop new drugs or therapies for the treatment of various diseases.
合成法
2-Br-N-2-3-4-FP-6-ODHP can be synthesized using a two-step process. The first step involves the reaction of 2-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide with a base such as sodium hydroxide or potassium hydroxide. This reaction produces an intermediate which can then be reacted with a nucleophilic reagent such as an amine or a thiol to form the final product. The reaction is typically carried out in an aqueous solution at room temperature.
特性
IUPAC Name |
2-bromo-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O2/c20-16-4-2-1-3-15(16)19(26)22-11-12-24-18(25)10-9-17(23-24)13-5-7-14(21)8-6-13/h1-10H,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIQJOHMMRUMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6511291.png)

![6-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6511295.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B6511306.png)
![N-(3,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6511311.png)
![N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6511318.png)
![N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide](/img/structure/B6511333.png)
![4-bromo-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B6511341.png)
![3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511345.png)
![2-methyl-N-(4-{[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6511366.png)
![3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6511374.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide](/img/structure/B6511379.png)